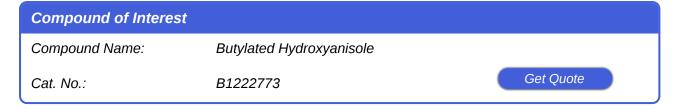


Application of Butylated Hydroxyanisole (BHA) in Stabilizing Cosmetic and Pharmaceutical Formulations

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Introduction

Butylated Hydroxyanisole (BHA) is a synthetic phenolic antioxidant widely employed in the cosmetic and pharmaceutical industries to enhance the stability and extend the shelf-life of a diverse range of products. Its primary function is to inhibit autoxidation, a process that degrades fats, oils, and other susceptible ingredients, leading to changes in color, odor, viscosity, and overall efficacy. This document provides detailed application notes, experimental protocols, and quantitative data on the use of BHA as a stabilizer.

BHA, a mixture of two isomers (3-tert-butyl-4-hydroxyanisole and 2-tert-butyl-4-hydroxyanisole), functions as a free-radical scavenger. The conjugated aromatic ring of BHA can stabilize and sequester free radicals, thereby terminating the chain reactions of oxidation.

[1] This mechanism is particularly effective in preventing the rancidification of lipid-based components commonly found in creams, lotions, ointments, and other formulations.

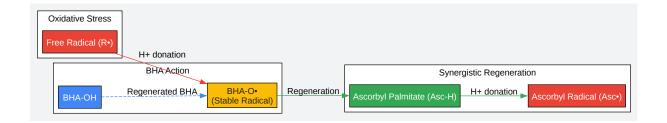
Mechanism of Action: Free Radical Scavenging

BHA exerts its antioxidant effect by donating a hydrogen atom from its hydroxyl group to a free radical, thus neutralizing the radical and preventing it from propagating the oxidative chain reaction. The resulting BHA radical is relatively stable due to resonance delocalization and



steric hindrance provided by the tert-butyl group, which limits its ability to initiate new oxidation chains.

In formulations, BHA can act synergistically with other antioxidants. For instance, antioxidants like Ascorbyl Palmitate (a lipid-soluble form of Vitamin C) can regenerate the BHA radical back to its active form, thereby enhancing its overall antioxidant capacity and providing prolonged protection against oxidative degradation.[1][2][3][4]



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BHA's free-radical scavenging and synergistic regeneration.

Data Presentation: Quantitative Efficacy of BHA

The effectiveness of BHA in stabilizing formulations can be quantified through various analytical methods. The following tables summarize key data on BHA's performance.

Table 1: Synergistic Effect of BHA and Ascorbyl Palmitate on Drug Stability

This table presents the percentage of a model drug (Ibuprofen) remaining in a solution under long-term storage conditions (25° C \pm 2° C and 60% RH) over six months. The data highlights the enhanced stability when BHA is used in combination with Ascorbyl Palmitate (AP).



Time (Months)	Control (No Antioxidant)	BHA (0.01% w/v)	AP (0.01% w/v)	BHA + AP (0.01% w/v each)
0	100%	100%	100%	100%
1	95.6%	98.7%	98.2%	99.3%
3	82.3%	92.6%	91.8%	96.5%
6	71.4%	85.1%	84.2%	92.8%

Table 2: Antioxidant Activity of BHA by DPPH Radical Scavenging Assay

The half-maximal inhibitory concentration (IC50) is a measure of the antioxidant's potency. A lower IC50 value indicates higher antioxidant activity.

Antioxidant	IC50 (μg/mL)	Reference
ВНА	112.05	
ВНА	35.35	
ВНТ	202.35	_

Table 3: Effect of BHA on the Oxidative Stability of Sunflower Oil under Accelerated Storage

This table shows the changes in Peroxide Value (PV) and p-Anisidine Value (AV) in sunflower oil with and without BHA during accelerated storage at 65°C. Lower values indicate better oxidative stability.



Storage Day	Sample	Peroxide Value (meq O2/kg)	p-Anisidine Value
0	Control	2.85 ± 0.11	1.89 ± 0.04
BHA (200 ppm)	2.85 ± 0.11	1.89 ± 0.04	
12	Control	105.67 ± 2.11	8.76 ± 0.33
BHA (200 ppm)	45.33 ± 1.54	5.43 ± 0.21	
24	Control	198.45 ± 3.21	13.74 ± 0.49
BHA (200 ppm)	88.76 ± 2.56	7.96 ± 0.57	

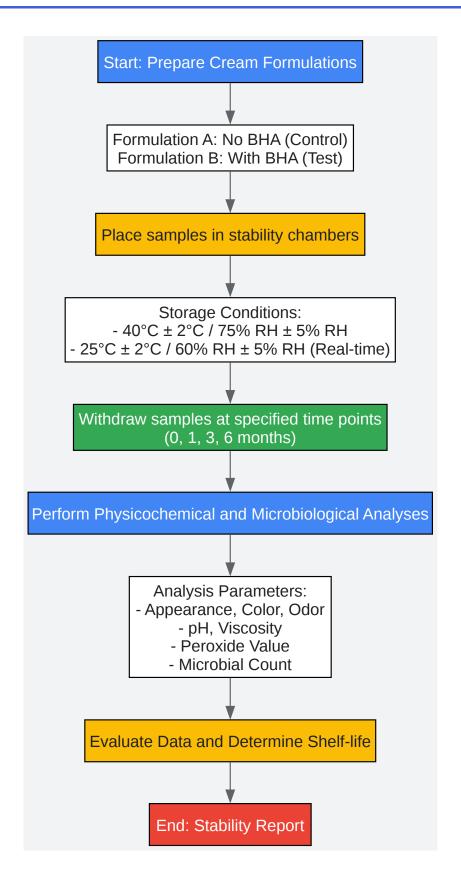
Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to replicate and validate the stabilizing effects of BHA.

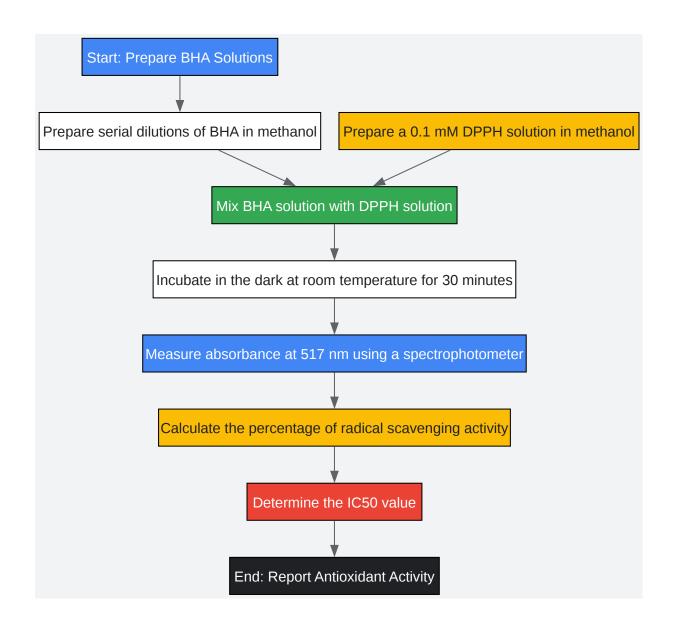
Protocol 1: Accelerated Stability Testing of a Cosmetic Cream

This protocol outlines a typical accelerated stability study for an oil-in-water (O/W) cream formulation containing BHA, following ICH guidelines.









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